molecular formula C8H8O3 B019472 2-Hydroxyphenylacetic acid CAS No. 614-75-5

2-Hydroxyphenylacetic acid

Cat. No. B019472
CAS RN: 614-75-5
M. Wt: 152.15 g/mol
InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N
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Patent
US04725676

Procedure details

20.9 g of dimethyl-5-amino-benzene-1,3-dicarboxylate was dissolved in 20 ml of concentrated hydrochloric acid in 200 ml of ice water. The solution was diazotized with 7 g of sodium nitrite dissolved in 30 ml of water. 30.4 g of 2-hydroxy-phenylacetic acid was dissolved in 200 ml of water and 24 g of sodium hydroxide. The solution was cooled with 100 g of ice. To this hydroxide solution was then added the diazonium salt solution, all at once, and with vigorous stirring. After 30 seconds the solution was acidified with acetic acid and the precipitate was filtered off. The precipitate was leached with an about 25% ethanol solution which was then diluted with water until a state of weak opalescence was reached. The solution was treated with active carbon and evaporated down to half its volume. Sodium hydrogen carbonate was added until the solution was clear, whereupon the solution was heated (80° C.) and acidified with hydrochloric acid. The solution was cooled, the crystals were filtered off and dried.
Quantity
24 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
30.4 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[C:7]([C:12]([O:14][CH3:15])=[O:13])[CH:6]=1)=[O:4].[N:16]([O-])=O.[Na+].[OH:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[CH2:27][C:28]([OH:30])=[O:29].[OH-]>Cl.O.[OH-].[Na+].C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([N:11]=[N:16][C:24]2[CH:25]=[CH:26][C:21]([OH:20])=[C:22]([CH2:27][C:28]([OH:30])=[O:29])[CH:23]=2)[CH:8]=[C:7]([C:12]([O:14][CH3:15])=[O:13])[CH:6]=1)=[O:4] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
24 g
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
20.9 g
Type
reactant
Smiles
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
ice water
Quantity
200 mL
Type
solvent
Smiles
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
30.4 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
ADDITION
Type
ADDITION
Details
was then diluted with water until a state of weak opalescence
ADDITION
Type
ADDITION
Details
The solution was treated with active carbon
CUSTOM
Type
CUSTOM
Details
evaporated down to half its volume
ADDITION
Type
ADDITION
Details
Sodium hydrogen carbonate was added until the solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=C(C=C(C1)C(=O)OC)N=NC=1C=CC(=C(C1)CC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.